molecular formula C28H29N3O6 B381819 2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 327093-95-8

2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B381819
CAS No.: 327093-95-8
M. Wt: 503.5g/mol
InChI Key: XGEWLKYHDCYSES-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . Piperazine and its derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . The compound also contains three methoxy groups and a benzoyl group, which could potentially affect its biological activity and physicochemical properties.


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. Piperazine derivatives can undergo various reactions, including aminomethylation .

Future Directions

The future research directions for a compound depend on its biological activity and potential therapeutic applications. Piperazine derivatives have been the focus of considerable research attention due to their wide range of biological activities .

Properties

IUPAC Name

2-[2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c1-35-22-16-19(17-23(36-2)25(22)37-3)26(32)30-13-10-29(11-14-30)12-15-31-27(33)20-8-4-6-18-7-5-9-21(24(18)20)28(31)34/h4-9,16-17H,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEWLKYHDCYSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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